molecular formula C18H27FN2O3 B3027443 tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate CAS No. 1286274-91-6

tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate

Cat. No. B3027443
CAS RN: 1286274-91-6
M. Wt: 338.4
InChI Key: PAADXCOOUKLUQB-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate is a chemical compound with diverse applications in scientific research. It has a chemical formula of C18H27FN2O3 and a molecular weight of 338.42 .

Scientific Research Applications

Antibacterial Agents

The compound’s arylurea derivative, specifically compound 44 , exhibits high antimicrobial activity. It demonstrates selectivity over mammalian cells (such as lung MCR-5 and skin BJ fibroblast cell lines) and lacks hemolytic properties toward horse erythrocytes. Researchers propose exploring this compound further for the development of novel antibacterial agents .

Safety and Hazards

In terms of safety and hazards, it’s important to handle this compound with care. If inhaled, one should remove the person to fresh air and keep them comfortable for breathing. If it comes into contact with skin or eyes, rinse cautiously with water. If swallowed, rinse mouth and seek medical attention if you feel unwell . It’s also advised to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

tert-butyl N-[1-[(5-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)20-15-7-9-21(10-8-15)12-13-11-14(19)5-6-16(13)23-4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAADXCOOUKLUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501117077
Record name Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286274-91-6
Record name Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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